Gastric Nitric Oxide Release in Human Subjects: Nitroflurbiprofen vs Flurbiprofen
In a controlled crossover clinical study with six healthy volunteers, oral administration of nitroflurbiprofen (100 mg) produced significantly higher gastric nitric oxide levels compared with flurbiprofen (65 mg). The area under the curve (AUC) for gastric NO was quantified and showed a statistically significant difference between treatments [1].
| Evidence Dimension | Gastric nitric oxide levels (AUC) |
|---|---|
| Target Compound Data | 435 ± 107 ppm·h |
| Comparator Or Baseline | Flurbiprofen: 305 ± 94 ppm·h |
| Quantified Difference | Mean difference of 130 ppm·h (95% CI: 89–172 ppm·h); 43% higher AUC; P < 0.001 |
| Conditions | Human crossover study; healthy volunteers; oral administration of nitroflurbiprofen 100 mg vs flurbiprofen 65 mg; gastric headspace gas sampling over 24 hours |
Why This Matters
This human pharmacokinetic evidence confirms that nitroflurbiprofen delivers a quantifiable increase in gastric NO, a mechanistic basis for its reduced gastrointestinal toxicity relative to conventional NSAIDs, which is a critical selection factor for in vivo studies requiring prolonged COX inhibition without gastric compromise.
- [1] Zacharowski P, et al. The effects and metabolic fate of nitroflurbiprofen in healthy volunteers. Clin Pharmacol Ther. 2004;76(4):350-358. View Source
